1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione
Description
This compound features a pyrazine-2,3(1H,4H)-dione core substituted with a 1,2,4-oxadiazole ring at the 1-position and a 2-methoxyphenyl group at the 4-position. The 1,2,4-oxadiazole moiety is linked to a 4-(tert-butyl)phenyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-24(2,3)17-11-9-16(10-12-17)21-25-20(32-26-21)15-27-13-14-28(23(30)22(27)29)18-7-5-6-8-19(18)31-4/h5-14H,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQIGUWASBLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazine core substituted with oxadiazole and phenyl groups, which are known to influence biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The presence of the oxadiazole moiety is often linked to enhanced activity against pathogens due to its ability to disrupt microbial cell function.
Antioxidant Properties
Compounds with oxadiazole structures have also been investigated for their antioxidant capabilities. These properties are crucial in combating oxidative stress-related diseases. The specific compound has demonstrated potential in scavenging free radicals, thereby protecting cellular components from oxidative damage.
Enzyme Inhibition
The compound's inhibition of certain enzymes has been a focal point of research. For example, it may act as an inhibitor of monoamine oxidase (MAO), which is relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. In vitro studies have shown that similar compounds can achieve low IC50 values (e.g., 0.009 µM for related derivatives), indicating strong inhibitory potential against MAO-B .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl and pyrazine rings significantly impact biological activity. For instance:
- Substituents on the phenyl ring : The tert-butyl group enhances lipophilicity and may improve membrane permeability.
- Positioning of methoxy groups : Methoxy substitution at specific positions can enhance binding affinity to target enzymes or receptors.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with bulky substituents like tert-butyl showed increased potency compared to their unsubstituted counterparts .
- Neuroprotective Effects : In a model of neurodegeneration, compounds similar to the one discussed showed significant neuroprotective effects by inhibiting MAO-B activity and reducing neuronal apoptosis .
- Antioxidant Activity Assessment : A comparative study measured the antioxidant capacity using DPPH and ABTS assays. The compound exhibited notable scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Table 2: Comparative Bioactivity Profiles
Insights :
- The 2-methoxyphenyl group in the target compound may enhance antimicrobial activity compared to non-polar substituents (e.g., tert-butyl) due to improved solubility .
Physicochemical Properties
Table 3: Property Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
